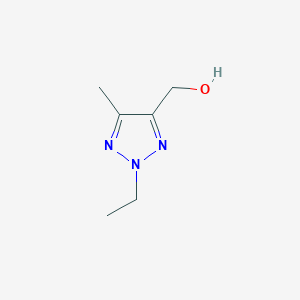

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the second position, a methyl group at the fifth position, and a hydroxymethyl group at the fourth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions (Cu(I)) and proceeds under mild conditions, often in aqueous media . The general reaction scheme is as follows:

Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.

Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a Cu(I) catalyst to form the triazole ring.

Functionalization: The resulting triazole can be further functionalized to introduce the ethyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

Oxidation: Formyl or carboxyl derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1.1. Chemistry

In the field of organic chemistry, (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol serves as a building block for synthesizing more complex molecules. Its structure allows it to participate in various organic reactions, particularly those involving nucleophilic substitutions and cycloadditions. The triazole ring is known for its stability and ability to form coordination complexes with metals, making it useful in the development of new catalysts and materials.

1.2. Biology

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. The specific structure of this compound enhances its efficacy against resistant strains. Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazoles exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans .

- Anticancer Activity : Research indicates that triazole compounds may interfere with cancer cell proliferation by modulating enzymatic pathways involved in cell division. Case Study: A recent investigation highlighted the potential of triazole derivatives in targeting cancer cells through apoptosis induction mechanisms .

1.3. Materials Science

In materials science, this compound is utilized in the synthesis of specialty polymers and coatings due to its ability to form stable cross-links within polymer matrices.

Application Example: It has been incorporated into polyurethane systems to enhance thermal stability and mechanical properties .

Industrial Applications

The compound is also relevant in various industrial applications:

2.1. Agriculture

This compound has potential uses as a fungicide or herbicide due to its biological activity against plant pathogens.

2.2. Pharmaceuticals

Given its biological properties, this compound is being explored for development into new pharmaceuticals aimed at treating infections and possibly cancer.

Mecanismo De Acción

The mechanism of action of (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of proteins, influencing their activity. For example, triazole derivatives have been shown to inhibit enzymes involved in fungal cell wall synthesis, leading to antifungal effects .

Comparación Con Compuestos Similares

Similar Compounds

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanone: Similar structure but with a carbonyl group instead of a hydroxymethyl group.

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanethiol: Similar structure but with a thiol group instead of a hydroxymethyl group.

Uniqueness

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s solubility and interaction with biological targets. The combination of the triazole ring and the hydroxymethyl group makes it a versatile scaffold for designing new molecules with diverse applications .

Actividad Biológica

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and data tables.

The chemical formula for this compound is C₆H₁₁N₃O, with a molecular weight of 141.17 g/mol. It features an ethyl group at position 2 and a methyl group at position 5 on the triazole ring, along with a hydroxymethyl group at position 4. These structural characteristics contribute to its unique biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | (2-ethyl-5-methyltriazol-4-yl)methanol |

| InChI Key | IFMBUIFTAFFOIG-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The triazole ring can form hydrogen bonds and π–π interactions with active sites in proteins and enzymes. This interaction is particularly relevant in antifungal applications, where triazole derivatives inhibit enzymes involved in fungal cell wall synthesis .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, (2-ethyl-5-methyltriazol) has been shown to inhibit the growth of various bacterial strains. The mechanism typically involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Studies have demonstrated that (2-ethyl-5-methyltriazol) effectively inhibits fungal growth by targeting enzymes critical for ergosterol biosynthesis, a vital component of fungal cell membranes .

Anticancer Activity

Recent investigations into the anticancer potential of (2-ethyl-5-methyltriazol) have shown promising results. The compound has been evaluated against several human cancer cell lines. For example:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| (2-Ethyl-5-Methyl) | MCF-7 (Breast) | 19.6 | Induces apoptosis via Bax/Bcl-2 modulation |

| A549 (Lung) | 15.3 | Cell cycle arrest at S phase |

The compound's ability to modulate apoptotic markers such as cytochrome c release and Bcl-2 family proteins suggests its role in promoting apoptosis in cancer cells .

Case Studies

- Anticancer Efficacy : A study focused on the effects of (2-ethyl-5-methyltriazol) on MCF-7 cells revealed that treatment resulted in significant apoptosis induction and cell cycle arrest at the S phase. Flow cytometry analysis showed an increase in early and late apoptosis markers .

- Kinase Inhibition : The compound has also been screened for inhibitory activity against key kinases involved in cancer progression such as EGFR and VEGFR. Results indicated strong inhibitory effects with IC₅₀ values comparable to established anticancer drugs .

Propiedades

IUPAC Name |

(2-ethyl-5-methyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-9-7-5(2)6(4-10)8-9/h10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMBUIFTAFFOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.